3-Butenylhydrazine
Description
3-Butenylhydrazine (C₄H₇NHNH₂) is a hydrazine derivative featuring a butenyl (C₄H₇) substituent. Hydrazine derivatives are pivotal in pharmaceutical and materials chemistry due to their versatility in forming Schiff bases (hydrazones) and bioactive molecules. For example, hydrazides such as 3-methylbenzohydrazide () and nitro-substituted benzohydrazides () are synthesized via condensation reactions with aldehydes, a method applicable to this compound derivatives .
Properties
Molecular Formula |
C4H10N2 |
|---|---|
Molecular Weight |
86.14 g/mol |
IUPAC Name |
but-3-enylhydrazine |
InChI |
InChI=1S/C4H10N2/c1-2-3-4-6-5/h2,6H,1,3-5H2 |
InChI Key |
HBRZQKXSEKTPEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Methylbenzohydrazides
Methylbenzohydrazides (2-, 3-, and 4-methyl isomers) are positional analogs differing in methyl group placement on the benzene ring. Key distinctions include:
- Reactivity : The 3-methyl isomer () exhibits steric and electronic effects distinct from the 2- and 4-methyl variants, influencing its reactivity in condensation reactions .
- For instance, 3-methylbenzohydrazide derivatives are intermediates in antimicrobial agents () .
Table 1: Comparison of Methylbenzohydrazides
| Compound | Substituent Position | Molecular Formula | Key Applications |
|---|---|---|---|
| 2-Methylbenzohydrazide | Ortho | C₈H₁₀N₂O | Intermediate in antifungal agents |
| 3-Methylbenzohydrazide | Meta | C₈H₁₀N₂O | Antimicrobial synthesis |
| 4-Methylbenzohydrazide | Para | C₈H₁₀N₂O | Precursor for anti-inflammatory drugs |
Nitro-Substituted Hydrazides
Nitro groups significantly alter electronic properties. For example, 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide () features dual nitro groups that enhance electrophilicity, facilitating nucleophilic attacks in drug design:
Ylidenehydrazides
Ylidenehydrazides, such as those derived from 3-benzyl-8-methylxanthinyl-7-acetic acid (), are synthesized by reacting hydrazides with carbonyl compounds. Key differences from 3-butenylhydrazine derivatives include:
- Structural Complexity : Ylidenehydrazides often incorporate heterocyclic moieties (e.g., xanthine), broadening biological activity .
- Biological Activity : These compounds exhibit diuretic and antimicrobial properties (), whereas nitro-substituted derivatives target enzyme inhibition (e.g., acetylcholinesterase in ) .
Table 2: Comparative Analysis of Hydrazine Derivatives
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